1-Docosanethiol

Overview

Description

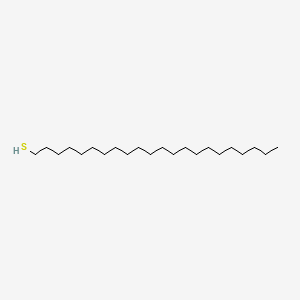

1-Docosanethiol is an organic compound with the chemical formula CHS . It is a thiol, meaning it contains a sulfide functional group (-S-) and belongs to the class of organic compounds known as long-chain thiols .

Synthesis Analysis

This compound can be synthesized by the borohydride reduction of silver nitrate, stabilized by means of 1-dodecanethiol providing sulfur atom in a two-phase system involving water and organic solvent . The synthesis involves the conversion of 1-dodecanol to 1-dodecanethiol, which can be achieved using various methods such as reduction with hydrogen sulfide or reaction with thionyl chloride .Molecular Structure Analysis

The structure of this compound features a linear carbon chain with two sulfur atoms attached at the end. This carbon chain is composed of twelve carbons and thus gives the compound its dodecan prefix .Chemical Reactions Analysis

This compound can undergo reactions with other compounds to form covalent bonds, such as thioetherifications with other sulfides or Michael additions with activated olefins . It can also be used in self-assembled monolayers to protect cobalt surfaces from oxidation .Physical And Chemical Properties Analysis

This compound is insoluble in water but soluble in organic solvents such as hexane, toluene, and chloroform . It has a boiling point of approximately 404.1±8.0 °C at 760 mmHg . It also exhibits weak antioxidant activity in vivo .Scientific Research Applications

Adsorption and Molecular Ordering

1-Docosanethiol (CH3(CH2)21SH) shows significant potential in the study of adsorption and molecular ordering on various surfaces. Himmelhaus et al. (1998) explored the adsorption of docosanethiol on polycrystalline silver surfaces, revealing insights into the interactions and orientation of hydrocarbon backbones in self-assembled monolayers (SAMs) (Himmelhaus et al., 1998). Additionally, Himmelhaus et al. (2000) further investigated this compound's adsorption onto gold surfaces, identifying distinct phases in the formation of SAMs and their interaction with substrates (Himmelhaus et al., 2000).

Functional Group Differentiation via STM

This compound has been instrumental in differentiating functional groups using Scanning Tunneling Microscopy (STM). Venkataraman et al. (1995) compared STM images of this compound with other compounds, noting that the presence of S-H and S-S functional groups in this compound resulted in distinctive bright spots in the STM images. This research highlighted the unique interactions of sulfur atoms with underlying graphite substrates, offering valuable insights for molecular imaging (Venkataraman et al., 1995).

Metal Pattern Generation

This compound has also been utilized in the generation of metal patterns. Sondag-Huethorst et al. (1994) demonstrated the use of a docosanethiol monolayer as a resist in electron beam lithography for producing submicron metal patterns. This application showcases the compound's potential in intricate material fabrication processes (Sondag-Huethorst et al., 1994).

Kinetics of Monolayer Formation

The kinetics of long-chain n-alkanethiolate monolayer formation, including docosanethiolate, on polycrystalline gold surfaces, was studied by Bensebaa et al. (1997). Their research provided detailed insights into the ordering properties of these self-assembled monolayers, highlighting the effects of immersion time, temperature, and solvent on the molecular organization (Bensebaa et al., 1997).

Mechanism of Action

Target of Action

1-Docosanethiol, also known as Docosyl Mercaptan, is an organic compound with the chemical formula C22H46S . It is primarily used as a source of sulfur in various chemical reactions . The primary targets of this compound are the reactant molecules in these reactions, where it acts as a sulfur donor .

Mode of Action

This compound interacts with its targets by donating a sulfur atom to the reaction . This can lead to the formation of new compounds, such as copper sulfide nanoparticles (Cu2S), which can be applied as electron donors and hole acceptors in photocatalytic reactions .

Biochemical Pathways

It is known that this compound can be used in the synthesis of quantum dots and lead sulfide nanoparticles . These nanoparticles have potential applications in energy-efficient lighting, solar cells, and as ammonium gas sensing agents .

Result of Action

The primary result of this compound’s action is the formation of new compounds through its role as a sulfur donor . For example, it can contribute to the formation of copper sulfide nanoparticles, which have various potential applications in fields such as energy and sensing .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all impact the efficiency of its sulfur-donating reactions. Proper storage is also crucial to maintain its stability and prevent degradation .

Safety and Hazards

Future Directions

While specific future directions for 1-Docosanethiol are not mentioned, it shows promise in extracting noble metal ions from aqueous solutions, providing an alternative method for the extraction of noble metals from various sources . Its application in environmental pollution control and precious metal recovery can greatly contribute to these fields .

properties

IUPAC Name |

docosane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZMLOHQRXHPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294659 | |

| Record name | 1-Docosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7773-83-3 | |

| Record name | 1-Docosanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Docosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Docosanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-docosanethiol appear in scanning tunneling microscopy (STM) compared to other long-chain molecules, and what does this tell us about its interaction with graphite?

A1: Unlike 1-docosanol or 1-chlorooctadecane, STM images of this compound adsorbed onto graphite reveal bright spots. [] These bright spots are attributed to the sulfur atom of the thiol (-SH) group. This suggests a higher tunneling current when the STM tip passes over the sulfur atom compared to carbon, oxygen, or chlorine atoms. This phenomenon indicates a unique interaction between the sulfur atom of this compound and the underlying graphite substrate, potentially due to differences in electronic properties and bonding. []

Q2: Has this compound been found in natural sources, and what other compounds are found alongside it?

A2: Yes, this compound was identified for the first time in Astragalus variabilis, a plant species traditionally used in medicine. [] Alongside this compound, researchers also isolated other compounds like octacosanol, γ-sitosterol, β-carotene, hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, swainsonine, narcissin, and rutin from the same plant. [] This discovery highlights the potential of natural sources as reservoirs for compounds like this compound, which could have various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)